

FT-IR Spectroscopic Analysis of 2-Carboxybenzophenone: A Comparative Guide

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Compound of Interest

Compound Name: 2-Benzoylbenzoic Acid

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This guide provides a detailed comparison of the Fourier-Transform Infrared (FT-IR) spectroscopic properties of 2-Carboxybenzophenone against its structural analogues, benzophenone and benzoic acid. The data presented herein, supported by established experimental protocols, offers a valuable resource for the identification and characterization of this compound in various research and development settings.

Data Presentation

The FT-IR spectral data for 2-Carboxybenzophenone, benzophenone, and benzoic acid are summarized in the table below. The assignments are based on characteristic group frequencies and comparison with the reference compounds.

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode	2-Carboxybenzophenone	Benzophenone	Benzoic Acid
3300-2500	O-H (Carboxylic Acid)	Stretching (broad)	✓	✓	
3100-3000	C-H (Aromatic)	Stretching	✓	✓	✓
~1700	C=O (Carboxylic Acid)	Stretching	✓	✓	
~1665	C=O (Ketone)	Stretching	✓	✓	
1600-1450	C=C (Aromatic)	Stretching	✓	✓	✓
~1300	C-O (Carboxylic Acid)	Stretching	✓	✓	
~930	O-H (Carboxylic Acid)	Out-of-plane bend (broad)	✓	✓	

Note: The peak positions are approximate and can vary slightly based on the sample preparation and instrument parameters.

Experimental Protocols

The provided FT-IR data was obtained using the Potassium Bromide (KBr) pellet method, a common technique for the analysis of solid samples.

Sample Preparation (KBr Pellet Method):

- Grinding: 1-2 mg of the solid sample (2-Carboxybenzophenone, benzophenone, or benzoic acid) is placed in an agate mortar. To this, approximately 100-200 mg of spectroscopy-grade

KBr powder is added. The mixture is then thoroughly ground with a pestle until a fine, homogeneous powder is obtained.^{[1][2]}

- **Pellet Formation:** The powdered mixture is transferred to a die assembly. A hydraulic press is used to apply a pressure of 8-10 tons to the die, compressing the powder into a thin, transparent or translucent pellet.^[1]
- **Analysis:** The resulting KBr pellet is placed in the sample holder of the FT-IR spectrometer for analysis. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum to minimize interference.

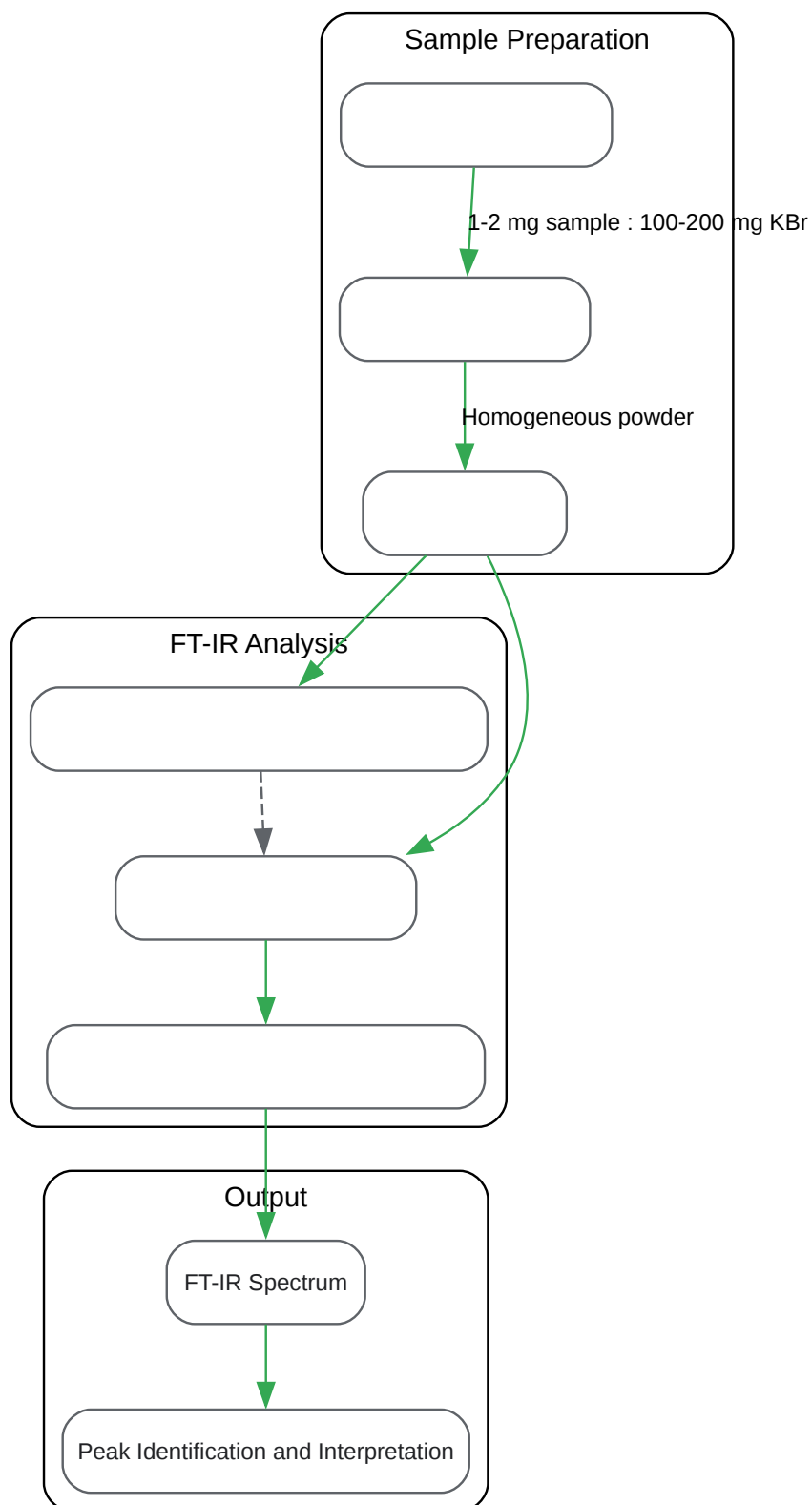
Instrumentation:

A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectra. Typical instrument parameters include:

- **Spectral Range:** 4000-400 cm^{-1}
- **Resolution:** 4 cm^{-1}
- **Number of Scans:** 16-32 (to improve signal-to-noise ratio)

Mandatory Visualization

The following diagram illustrates the experimental workflow for the FT-IR spectroscopic analysis of solid samples using the KBr pellet method.



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Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.

Comparison and Interpretation

The FT-IR spectrum of 2-Carboxybenzophenone exhibits characteristic absorption bands from both the benzophenone and benzoic acid moieties.

- Carboxylic Acid Group:** The presence of the carboxylic acid is confirmed by a very broad absorption band in the $3300\text{--}2500\text{ cm}^{-1}$ region, corresponding to the O-H stretching vibration, which is broadened due to hydrogen bonding. A strong absorption around 1700 cm^{-1} is attributed to the C=O stretching of the carboxylic acid. Additionally, the C-O stretching and O-H out-of-plane bending vibrations are expected around 1300 cm^{-1} and 930 cm^{-1} , respectively. These features are also prominent in the spectrum of benzoic acid.
- Ketone Carbonyl Group:** A distinct, strong absorption peak is observed around 1665 cm^{-1} , which is characteristic of the C=O stretching vibration of the diaryl ketone. This peak is a defining feature of the benzophenone substructure.
- Aromatic Rings:** All three compounds show multiple absorption bands in the $1600\text{--}1450\text{ cm}^{-1}$ region due to C=C stretching vibrations within the aromatic rings. The C-H stretching vibrations of the aromatic protons are observed in the $3100\text{--}3000\text{ cm}^{-1}$ range.

In conclusion, the FT-IR spectrum of 2-Carboxybenzophenone is a composite of the spectral features of benzophenone and benzoic acid. The simultaneous presence of the broad O-H stretch and two distinct C=O stretching absorptions (one for the carboxylic acid and one for the ketone) provides a clear spectroscopic signature for the identification of 2-Carboxybenzophenone. This comparative analysis is crucial for researchers in quality control, synthetic chemistry, and materials science for unambiguous compound verification.

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References

- 1. 2-Benzoylbenzoic acid(85-52-9) IR Spectrum [chemicalbook.com]

- 2. 2-Benzoylbenzoic Acid | C₁₄H₁₀O₃ | CID 6813 - PubChem [pubchem.ncbi.nlm.nih.gov]
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